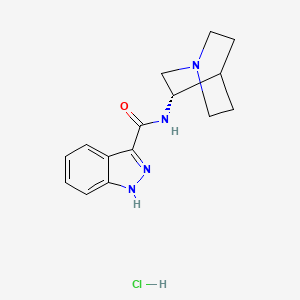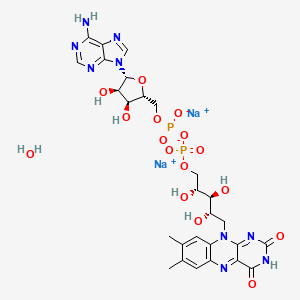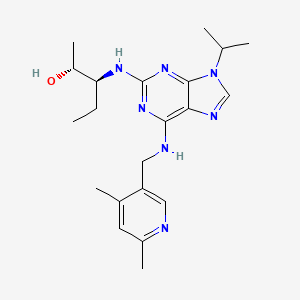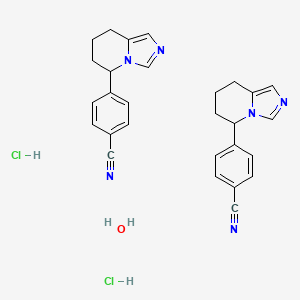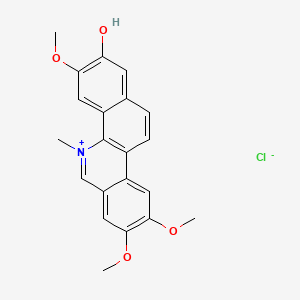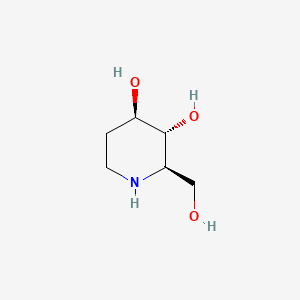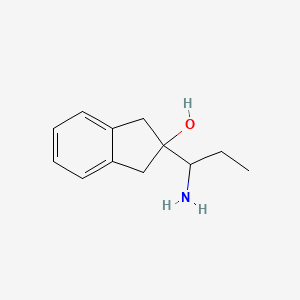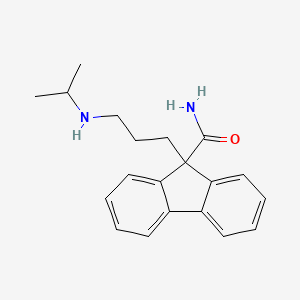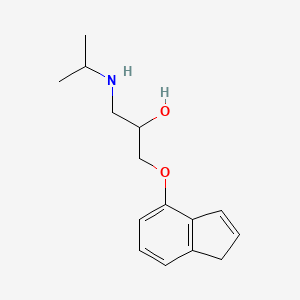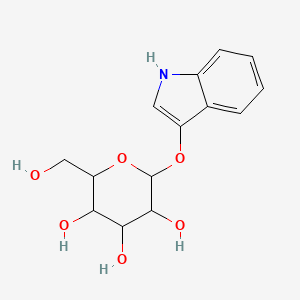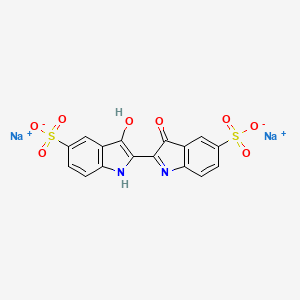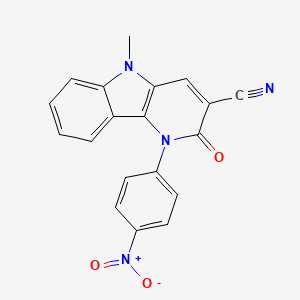
Indopy-1
Overview
Description
“Indopy-1” is a Nucleotide-Competing Reverse Transcriptase Inhibitor (NcRTI) that was first discovered for its ability to display reversible competitive inhibition of dNTP binding . It’s used in the treatment of HIV-1, an essential enzyme that targets half of approved anti-AIDS drugs .
Synthesis Analysis
The chemical synthesis of this compound starts with the condensation of commercially available N-acetyl-3-hydroxyindole with 4-nitroaniline .
Molecular Structure Analysis
The molecular structure of this compound was revealed through the HIV-1 RT/DNA/INDOPY-1 crystal structure . This structure revealed a unique mode of inhibitor binding at the polymerase active site without involving catalytic metal ions .
Chemical Reactions Analysis
Biochemical studies showed that this compound arrests RT/DNA in a post-translocated (P site) complex . Its potency was markedly increased when supplemented with a physiological concentration of ATP .
Physical And Chemical Properties Analysis
The chemical formula of this compound is C19H12N4O3 . More detailed physical and chemical properties might require specific experimental data which is not available in the current resources.
Scientific Research Applications
Inhibition of HIV-1 Reverse Transcriptase
Indolopyridones, including INDOPY-1, are recognized for their potent inhibitory action against the reverse transcriptase (RT) of HIV-1. Unlike traditional nucleoside analogue RT inhibitors (NRTIs), this compound and its class demonstrate a unique binding mechanism, potentially near the polymerase active site of the enzyme. This distinction is emphasized by how NRTI-associated mutations, notably M184V and Y115F, modulate the susceptibility to this compound, affecting its inhibitory concentration values (IC50). Further biochemical studies have unveiled that this compound can compete with natural deoxynucleoside triphosphates (dNTPs), suggesting its categorization as a "nucleotide-competing RT inhibitor" (NcRTI). This novel mechanism of action, distinct from existing RT inhibitors, positions this compound and related compounds as a promising avenue for antiretroviral therapy research, particularly in understanding drug resistance profiles and designing inhibitors with unique binding sites (Ehteshami et al., 2008).
Mechanism of Action and Resistance Profile
This compound’s mechanism of action is further detailed through investigations revealing its competitive inhibition with respect to nucleotide substrates. This competitive nature, alongside the structural differences from classical chain terminators, indicates a distinctive interaction with the nucleotide binding site of HIV RT. The compound’s ability to form a stable ternary complex, which is unaffected by mutations associated with NNRTI or multidrug NRTI resistance, highlights its unique resistance profile. The presence of mutations such as M184V and Y115F indicates decreased susceptibility, whereas K65R confers hypersusceptibility. These findings underscore the potential of this compound and similar compounds to target HIV RT in a manner distinct from current therapies, offering a pathway to overcome existing drug resistance challenges (Jochmans et al., 2006).
Mechanism of Action
Target of Action
Indopy-1 is a Nucleotide-Competing Reverse Transcriptase Inhibitor (NcRTI) . Its primary target is the reverse transcriptase (RT) enzyme of the human immunodeficiency virus type 1 (HIV-1) . The RT enzyme plays a central role in the life cycle of HIV, making it an important drug target .
Mode of Action
This compound competes with the natural nucleotide substrate, thus forming a new class of RT inhibitors: nucleotide-competing RT inhibitors (NcRTIs) . It binds to HIV-1 RT in its post-translocation conformation, in place of a nucleotide, and then induces a stable dead-end complex . This “freezed” conformation at the post-translocation step prevents nucleotide binding .
Biochemical Pathways
This compound affects the polymerization reaction pathway of the HIV-1 RT enzyme . Time course experiments with heteropolymeric templates showed “hot spots” for inhibition following the incorporation of pyrimidines (T>C) . The presence of ATP can enhance the inhibitory effects of this compound .
Pharmacokinetics
Its unique mode of action and resistance profile suggest that it may have distinct pharmacokinetic properties compared to other rt inhibitors .
Result of Action
The result of this compound’s action is the inhibition of the HIV-1 RT enzyme, which blocks the polymerization reaction, a crucial step in the viral replication process . This leads to a decrease in viral load and potentially slows the progression of the disease.
Action Environment
For instance, mutations M184V and Y115F are associated with decreased susceptibility, and mutation K65R confers hypersusceptibility to this compound . These mutations could be considered as part of the ‘action environment’ as they can influence the compound’s action, efficacy, and stability.
Future Directions
properties
IUPAC Name |
5-methyl-1-(4-nitrophenyl)-2-oxopyrido[3,2-b]indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O3/c1-21-16-5-3-2-4-15(16)18-17(21)10-12(11-20)19(24)22(18)13-6-8-14(9-7-13)23(25)26/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEXGCXFOXXFKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C=C(C(=O)N3C4=CC=C(C=C4)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



